molecular formula C12H10O3S B8383463 5-Formyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

5-Formyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

Cat. No.: B8383463
M. Wt: 234.27 g/mol
InChI Key: ONFGBUMSPUQXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-benzo[b]thiophene-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H10O3S and its molecular weight is 234.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

ethyl 5-formyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H10O3S/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-7H,2H2,1H3

InChI Key

ONFGBUMSPUQXHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester (14.09 g, 42.42 mmol) at 40° C. was slowly added a solution of isopropylmagnesium bromide (0.7 M in THF, 85 mL, 59.5 mmol). The mixture was allowed to stir at 40° C. for 2 h and N-methyl-N-pyridin-2-yl-formamide (7.65 mL, 63.9 mmol) was added slowly. After warming to rt, the mixture was allowed to stir for additional 2.5 h. To the mixture was carefully added 250 mL of 1N HCl. After stirring for 10 min, the reaction mixture was diluted with CH2Cl2 (800 mL). The organic layer was separated, washed with 200 mL of saturated NaHCO3 and dried over Na2SO4. After filtration, the filtrate was concentrated and the residue was recrystallized from MeOH to give 5-formyl-benzo[b]thiophene-2-carboxylic acid ethyl ester as a yellow solid. 1H NMR (CDCl3, 200 MHz) δ 10.12 (s, 1H), 8.37 (s, 1H), 8.18 (s, 1H), 8.08-7.90 (m, 2H), 4.44 (q, J=7.2 Hz, 2H), 1.44 (t, J=7.4 Hz, 3H). MS (EI): cal'd 235.0 (MH+), exp 235.1 (MH+).
Quantity
14.09 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
7.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

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